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Compound of Interest

Compound Name: 4-Methylheptane

Cat. No.: B1211382

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular geometry of 4-methylheptane, a
branched alkane of interest in various fields of chemical research and development. The
document outlines the key structural parameters, including bond lengths, bond angles, and
dihedral angles, based on established principles of organic chemistry and computational
modeling. Furthermore, it details a standard experimental protocol for the determination of
molecular geometry in the gas phase.

Molecular Structure and Conformation

4-Methylheptane (CsHais) is a saturated hydrocarbon featuring a seven-carbon heptane
backbone with a methyl group substituted at the fourth carbon atom. As with other alkanes, the
carbon atoms in 4-methylheptane are sp3 hybridized, resulting in a tetrahedral geometry
around each carbon.[1] This hybridization dictates that the ideal bond angles are approximately
109.5°.[2] The molecule is flexible, with rotation possible around its carbon-carbon single
bonds, leading to various conformations. The most stable conformations are those that
minimize steric hindrance between the alkyl groups.

The overall shape of 4-methylheptane is not linear but rather adopts a zigzag conformation for
the main heptane chain to accommodate the tetrahedral bond angles. The methyl branch at the
C4 position introduces further complexity to its three-dimensional structure and conformational
analysis.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1211382?utm_src=pdf-interest
https://www.benchchem.com/product/b1211382?utm_src=pdf-body
https://www.benchchem.com/product/b1211382?utm_src=pdf-body
https://www.benchchem.com/product/b1211382?utm_src=pdf-body
https://www.quora.com/Why-is-the-bond-length-of-alkane-more-than-alkynes
https://people.chem.ucsb.edu/neuman/robert/orgchembyneuman.book/02%20Alkanes/02Separates/02Text+Figs.pdf
https://www.benchchem.com/product/b1211382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Quantitative Geometrical Data

While specific experimental data for the geometry of 4-methylheptane is not readily available
in the literature, the following tables summarize the expected bond lengths and bond angles
based on typical values for branched alkanes determined through experimental techniques and
computational chemistry. These values provide a reliable approximation of the molecular
geometry of 4-methylheptane in its lowest energy conformation.

Table 1: Representative Bond Lengths in 4-Methylheptane

Bond Type Typical Bond Length (A)
C-C (sp3-sp?d) 1.54[3]
C-H (sp3-s) 1.09[4][5]

Table 2: Representative Bond Angles in 4-Methylheptane

Angle Typical Bond Angle (°)
c-c-C ~109.5[2][6]

C-C-H ~109.5[2]

H-C-H ~109.5[2]

Table 3: Key Dihedral Angles in Alkanes
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Conformation Dihedral Angle (°) Description

The most stable conformation
Anti 180 with bulky groups farthest

apart.

A staggered conformation
Gauche 60 where bulky groups are

adjacent.

] The least stable conformations
Eclipsed 0, 120, 240 ] ]
with groups overlapping.

The relative energies of different conformers of 4-methylheptane are determined by a
combination of torsional strain (from eclipsed bonds) and steric strain (from repulsive
interactions between bulky groups). The molecule will predominantly exist in conformations that
maximize the distance between the propyl and methyl groups attached to the main chain.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful experimental technique used to determine the
molecular structure of volatile compounds in the gas phase.[7] The following protocol outlines
the key steps involved in a typical GED experiment for a molecule like 4-methylheptane.

3.1. Sample Preparation and Introduction

e A pure sample of 4-methylheptane is placed in a reservoir connected to the diffraction
apparatus.

o The sample is vaporized by heating the reservoir to a temperature sufficient to achieve a
vapor pressure of approximately 103 to 104 mbar.[2]

e The gaseous sample is introduced into the high-vacuum diffraction chamber (typically at a
pressure of 10~7 mbar or lower) through a fine nozzle (around 0.2 mm in diameter).[7]

3.2. Electron Beam Generation and Scattering

e Ahigh-energy electron beam (typically 40-60 keV) is generated by an electron gun.
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e The electron beam is focused and directed to intersect the effusing gas jet of 4-
methylheptane molecules.

e The electrons are scattered by the electrostatic potential of the atoms in the 4-
methylheptane molecules.

3.3. Data Acquisition

e The scattered electrons form a diffraction pattern of concentric rings due to the random
orientation of the molecules in the gas phase.

e This diffraction pattern is recorded on a detector, which could be a photographic plate or a
modern imaging plate or CCD detector.

» To compensate for the rapid decrease in scattering intensity with increasing scattering angle,
a rotating sector is often placed in front of the detector.[7]

3.4. Data Analysis

o The recorded diffraction pattern is digitized and radially averaged to obtain a one-
dimensional intensity curve as a function of the scattering angle.

o The experimental molecular scattering intensity is extracted by subtracting the atomic
scattering background from the total scattering intensity.

» Atheoretical molecular scattering curve is calculated based on an initial structural model of
4-methylheptane. This model includes parameters for bond lengths, bond angles, and
dihedral angles.

e The parameters of the theoretical model are refined by a least-squares fitting procedure to
achieve the best possible match with the experimental scattering curve.

e The final refined parameters provide the experimentally determined molecular geometry of 4-
methylheptane.

Visualizations

Caption: Molecular graph of 4-methylheptane with carbon atom numbering.
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This guide provides a foundational understanding of the molecular geometry of 4-
methylheptane, leveraging established chemical principles and outlining a robust experimental
methodology for its determination. The provided data and protocols are intended to support
further research and development activities involving this and similar branched alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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